D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(2-propen-1-yl) ester
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Overview
Description
Fmoc-D-Asp-OAll, also known as N-α-Fmoc-D-aspartic acid α-allyl ester, is a derivative of aspartic acid. It is commonly used in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, which allow for selective deprotection and subsequent reactions. The compound has a molecular formula of C22H21NO6 and a molecular weight of 395.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-D-Asp-OAll is typically synthesized through a series of protection and deprotection steps. The synthesis begins with the protection of the amino group of D-aspartic acid using the Fmoc (9-fluorenylmethoxycarbonyl) group. The carboxyl group is then protected with an allyl ester. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of Fmoc-D-Asp-OAll follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Asp-OAll undergoes various types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the allyl ester can be selectively removed using palladium catalysts.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DIC and NHS.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, palladium catalysts for allyl ester removal.
Coupling: DIC and NHS in solvents like DMF and DCM.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis .
Scientific Research Applications
Fmoc-D-Asp-OAll is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of cyclic peptides and branched peptides.
Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-D-Asp-OAll primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The allyl ester protects the carboxyl group, allowing for selective deprotection and subsequent reactions. The compound’s molecular targets include other amino acids and peptides, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-aspartic acid 1-allyl ester: Similar in structure but uses L-aspartic acid instead of D-aspartic acid.
Fmoc-D-aspartic acid 4-tert-butyl ester: Uses a tert-butyl ester instead of an allyl ester.
Uniqueness
Fmoc-D-Asp-OAll is unique due to its use of D-aspartic acid and the allyl ester protecting group. This combination allows for selective deprotection and the synthesis of complex peptide structures, making it a valuable tool in peptide synthesis .
Properties
Molecular Formula |
C22H20NO6- |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/p-1/t19-/m1/s1 |
InChI Key |
ZJMVIWUCCRKNHY-LJQANCHMSA-M |
Isomeric SMILES |
C=CCOC(=O)[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C=CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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